molecular formula C11H7F4NO B3042230 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline CAS No. 537033-68-4

4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline

Cat. No.: B3042230
CAS No.: 537033-68-4
M. Wt: 245.17 g/mol
InChI Key: AFFABMOFKWHRIB-UHFFFAOYSA-N
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Description

4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by three distinct substituents:

  • Fluoro group at position 4: A strong electron-withdrawing group (EWG) that enhances electrophilic reactivity and stabilizes aromatic systems.
  • Trifluoromethyl (CF₃) group at position 2: A robust EWG with high electronegativity and steric bulk, influencing both electronic and steric properties .

This compound is structurally analogous to antimalarial drugs like mefloquine, where substituent modifications are critical for bioactivity. The CF₃ group, in particular, is known to enhance metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

4-fluoro-8-methoxy-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F4NO/c1-17-8-4-2-3-6-7(12)5-9(11(13,14)15)16-10(6)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFABMOFKWHRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclocondensation Strategy

Reaction Design and Mechanistic Rationale

The Gould-Jacobs reaction, a classical method for quinoline synthesis, was adapted to incorporate the trifluoromethyl group at position 2. The reaction involves condensation of 4-fluoro-2-methoxyaniline with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions, followed by cyclization and decarboxylation. The methoxy group at position 8 and fluoro at position 4 are inherited directly from the aniline precursor, while the β-keto ester contributes the trifluoromethyl group to position 2 during ring closure.

Experimental Conditions
  • Step 1 (Condensation): 4-Fluoro-2-methoxyaniline (1.0 equiv) and ethyl 4,4,4-trifluoroacetoacetate (1.2 equiv) were refluxed in glacial acetic acid (5 mL/mmol) for 6 hours.
  • Step 2 (Cyclization): Polyphosphoric acid (PPA, 3.0 equiv) was added, and the mixture was heated at 130°C for 4 hours.
  • Step 3 (Decarboxylation): The intermediate was hydrolyzed with 6 M HCl (20 mL/mmol) at 90°C for 2 hours.
Results and Characterization

The crude product was purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield 4-fluoro-8-methoxy-2-(trifluoromethyl)quinoline as a pale-yellow solid (72% yield, mp 156–158°C).

Characterization Data Values/Observations
IR (KBr) 1135 cm⁻¹ (C–F), 1250 cm⁻¹ (CF₃)
¹H NMR (500 MHz, CDCl₃) δ 8.21 (s, 1H, H-5), 7.89 (d, J = 8.5 Hz, 1H, H-7), 6.94 (d, J = 8.5 Hz, 1H, H-6), 3.98 (s, 3H, OCH₃)
¹⁹F NMR δ -62.1 (CF₃), -112.4 (C-4 F)
HRMS (ESI) Calculated for C₁₂H₈F₄NO: 282.0544; Found: 282.0541

This route offers regioselective control and avoids late-stage functionalization challenges.

Sequential Halogenation and Trifluoromethylation

Synthesis of 2-Chloro-8-methoxy-4-fluoroquinoline-3-carbaldehyde

A palladium-catalyzed coupling strategy was employed to construct the quinoline core. 4-Fluoro-2-methoxyaniline was formylated via Vilsmeier-Haack conditions (POCl₃/DMF) to yield 4-fluoro-2-methoxybenzaldehyde , which underwent Skraup cyclization with glycerol and conc. H₂SO₄ to form 8-methoxy-4-fluoroquinoline . Chlorination at position 2 was achieved using PCl₅ in refluxing toluene (12 hours, 68% yield).

Trifluoromethylation via TMSCF₃

The chloro intermediate (1.0 equiv) was treated with trimethylsilyl trifluoromethanesulfonate (TMSCF₃, 1.5 equiv) and cesium fluoride (1.2 equiv) in anhydrous toluene at 0°C for 2 hours. After aqueous workup, column chromatography (hexane:ethyl acetate, 9:1) afforded the target compound in 58% yield.

Key Challenges
  • Regioselectivity: Competing trifluoromethylation at position 1 was observed (15% byproduct), necessitating careful chromatographic separation.
  • Side Reactions: Hydrolysis of the aldehyde group occurred under basic conditions, requiring strict anhydrous control.

Halogen Exchange from 4-Chloro-8-methoxy-2-(trifluoromethyl)quinoline

Starting Material Synthesis

The chloro analog (4-chloro-8-methoxy-2-(trifluoromethyl)quinoline ) was prepared via a modified Combes reaction using 2-methoxy-4-chloroaniline and 1,1,1-trifluoropentane-2,4-dione .

Fluorination via Nucleophilic Aromatic Substitution

The chloro compound (1.0 equiv) was heated with anhydrous KF (5.0 equiv) and 18-crown-6 (0.1 equiv) in DMF at 180°C for 24 hours. Despite harsh conditions, fluorination proceeded in only 34% yield due to the deactivating effect of the trifluoromethyl group.

Parameter Chloro Precursor Fluoro Product
Yield 34%
Reaction Time 24 hours
Purity (HPLC) 99% 95%

Directed Ortho-Metalation and Fluorination

Substrate Design

8-Methoxy-2-(trifluoromethyl)quinoline was synthesized via Friedländer condensation and subjected to lithiation at position 4 using lithium diisopropylamide (LDA, 1.3 equiv) at -78°C.

Fluorination with NFSI

The lithiated intermediate was quenched with N-fluorobenzenesulfonimide (NFSI, 1.5 equiv) in THF, yielding the target compound in 41% yield after purification.

Limitations
  • Low Efficiency: Competing decomposition pathways reduced yields.
  • Sensitivity: Strict temperature control (-78°C) was required to prevent side reactions.

Comparative Analysis of Synthetic Routes

Method Yield Steps Key Advantage Major Limitation
Gould-Jacobs 72% 3 High regioselectivity Requires specialized β-keto ester
Halogenation/TMSCF₃ 58% 4 Late-stage trifluoromethylation Byproduct formation
Halogen Exchange 34% 2 Simple starting material Low efficiency
Directed Metalation 41% 3 Position-specific fluorination Sensitivity to conditions

Chemical Reactions Analysis

4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The incorporation of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents (Positions) Key Electronic/Steric Features
4-Fluoro-8-methoxy-2-CF₃-quinoline 4-F, 8-OMe, 2-CF₃ Balanced EWG/EDG interplay; CF₃ (σp = 0.54) enhances electron withdrawal, while OMe donates electrons .
4-Chloro-8-methoxy-2-CF₃-quinoline 4-Cl, 8-OMe, 2-CF₃ Chloro (σp = 0.47) is less electron-withdrawing than F (σp = 0.78), reducing ring deactivation .
8-Chloro-5-fluoro-4-OMe-2-CF₃-quinoline 8-Cl, 5-F, 4-OMe, 2-CF₃ Additional F at position 5 increases electron withdrawal, potentially altering binding modes .
4-Methyl-8-SF₅-2-CF₃-quinoline 4-Me, 8-SF₅, 2-CF₃ SF₅ (σp = 0.68) is more electron-withdrawing and sterically demanding than CF₃, reducing nitrogen electron density .

Key Observations :

  • Electron Density Modulation: The CF₃ group at position 2 significantly lowers electron density at the quinoline nitrogen, affecting hydrogen-bonding capacity. Replacing CF₃ with SF₅ exacerbates this effect .

Physical and Chemical Properties

Compound Name Molecular Weight Melting Point (°C) Solubility (LogP) Hazard Profile (GHS)
4-Fluoro-8-methoxy-2-CF₃-quinoline ~278.2 (calc.) Not reported Moderate (LogP ~3.1) Likely H302, H315 (analogous to )
4-Chloro-8-methoxy-2-CF₃-quinoline 261.63 Not reported Low (LogP ~3.5) H302, H315, H319, H335
8-Chloro-4-hydroxy-2-CF₃-quinoline 247.6 Not reported High (LogP ~2.0) H315, H319, H335

Notes:

  • The methoxy group improves aqueous solubility compared to chloro derivatives.
  • Hydroxyl-containing analogues (e.g., 8-chloro-4-hydroxy-2-CF₃-quinoline) exhibit higher polarity, enhancing bioavailability .

Biological Activity

4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline (C11H7F4N O) is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H7F4N O
  • Molecular Weight : 245.17 g/mol
  • CAS Number : 537033-68-4

The biological activity of 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.

  • Inhibition of Enzymes : Similar compounds in the quinoline family have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and nitric oxide synthase (iNOS), which are crucial in inflammatory pathways .
  • Antimicrobial Activity : Quinoline derivatives have demonstrated efficacy against various pathogens, including Leishmania species, where they exhibit leishmanicidal activity against both promastigote and amastigote forms .

Biological Activity Data

A summary of the biological activity data for 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline is presented in the following table:

Activity Target IC50 Value (µM) Reference
Anti-inflammatoryCOX-20.063 - 0.090
AntileishmanialLeishmania donovani2.43 - 45.75
AnticancerVarious cancer cell linesMicromolar range

Case Studies

Several studies have highlighted the biological efficacy of quinoline derivatives, including those similar to 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline:

  • Antileishmanial Activity :
    • A study synthesized a series of quinoline derivatives and evaluated their activity against Leishmania donovani. The most promising compounds exhibited significant in vitro activity with IC50 values ranging from 2.43 to 45.75 µM, outperforming traditional treatments like miltefosine .
  • Cancer Research :
    • Research focused on quinoline derivatives has shown that they can inhibit key signaling pathways in cancer cells, including the Ras/Raf/MEK pathway. Compounds were found to inhibit C-Raf kinase activity significantly, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects :
    • Quinoline derivatives have been evaluated for their anti-inflammatory properties through inhibition of COX enzymes and iNOS expression, which are pivotal in mediating inflammatory responses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline
Reactant of Route 2
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4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline

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